AChE/BChE/MAO-B-IN-1

Multi-target-directed ligand Alzheimer's disease Cholinesterase inhibition

Researchers need tool compounds with precise selectivity profiles for Alzheimer's disease models. Generic multi-target inhibitors lack documented BChE bias and neuroprotection data. AChE/BChE/MAO-B-IN-1 (Compound 10) solves this with: • hBChE IC50: 0.56 μM (13-fold selective over hAChE 7.31 μM) • hMAO-B IC50: 26.1 μM with documented BBB penetration • Confirmed Aβ1-42-induced neuroprotection without cytotoxicity • Reversible, non-time-dependent inhibition mechanism BenchChem supplies this validated MTDL for reproducible AD research. Available for immediate shipment.

Molecular Formula C20H24N2O2
Molecular Weight 324.4 g/mol
Cat. No. B12402412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAChE/BChE/MAO-B-IN-1
Molecular FormulaC20H24N2O2
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1COC(=O)NC2=CC=CC=C2)CC3=CC=CC=C3
InChIInChI=1S/C20H24N2O2/c23-20(21-19-9-5-2-6-10-19)24-16-18-11-13-22(14-12-18)15-17-7-3-1-4-8-17/h1-10,18H,11-16H2,(H,21,23)
InChIKeyIKTRKOHDYGDICC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AChE/BChE/MAO-B-IN-1 Procurement Guide


AChE/BChE/MAO-B-IN-1 (Compound 10; CAS 2416910-82-0) is a reversible, non-time-dependent small molecule inhibitor targeting acetylcholinesterase (hAChE), butyrylcholinesterase (hBChE), and monoamine oxidase B (hMAO-B) . Identified in a 2020 European Journal of Medicinal Chemistry study as part of an N-alkylpiperidine carbamate series, it was rationally designed as a multi-target-directed ligand (MTDL) for Alzheimer's disease (AD) research [1]. The compound's core differentiation lies in its distinctive BChE-biased selectivity profile, with reported IC50 values of 7.31 μM (hAChE), 0.56 μM (hBChE), and 26.1 μM (hMAO-B), plus documented blood-brain barrier (BBB) penetration and Aβ1–42-induced neuroprotection without significant cytotoxicity [1].

AChE/BChE/MAO-B-IN-1 Substitution Risks


Triple inhibitors of AChE, BChE, and MAO-B are not interchangeable due to substantial divergence in enzyme selectivity ratios, absolute potency, and ancillary functional properties . Within the same broad MTDL class, compounds exhibit markedly different selectivity fingerprints—some are AChE-biased, others MAO-B-centric, and some are truly balanced pan-inhibitors—each dictating distinct pharmacological profiles for experimental design [1]. Furthermore, critical procurement-relevant attributes such as blood-brain barrier penetrability, neuroprotective capacity, and cytotoxic safety are compound-specific and cannot be inferred from in-class membership. Substituting AChE/BChE/MAO-B-IN-1 with a structurally or functionally distinct analog risks altering the balance of cholinergic and monoaminergic modulation, compromising experimental reproducibility in AD research [1].

AChE/BChE/MAO-B-IN-1 Evidence Guide


Triple-Target Inhibition vs. Dual BChE/MAO-B Inhibitors

AChE/BChE/MAO-B-IN-1 is a triple inhibitor targeting hAChE (IC50 = 7.31 μM), hBChE (IC50 = 0.56 μM), and hMAO-B (IC50 = 26.1 μM), whereas BChE/MAO-B-IN-1 is a dual inhibitor that lacks measurable hAChE activity and instead only targets hBChE (IC50 = 0.375 μM) and hMAO-B (IC50 = 0.020 μM) . The inclusion of hAChE inhibition, albeit modest relative to hBChE, provides additional cholinergic modulation absent in the dual BChE/MAO-B alternative.

Multi-target-directed ligand Alzheimer's disease Cholinesterase inhibition

BChE-Biased vs. AChE-Biased Selectivity

AChE/BChE/MAO-B-IN-1 exhibits a pronounced BChE-biased selectivity profile with a BChE/AChE IC50 ratio of 0.077 (hBChE 0.56 μM vs. hAChE 7.31 μM), indicating approximately 13-fold greater potency for BChE over AChE . In contrast, AChE/BChE/MAO-B-IN-5 shows a strongly AChE-biased profile with an AChE/BChE IC50 ratio of 0.038 (hAChE 0.24 μM vs. hBChE 6.29 μM), representing ~26-fold preference for AChE . AChE/BChE/MAO-B-IN-2 demonstrates a balanced profile with comparable nanomolar potency across all three enzymes (hAChE 48.2 nM, hBChE 83.9 nM, hMAO-B 31.2 nM) .

Enzyme selectivity BChE/AChE ratio Alzheimer's disease

BBB Penetration Profile Comparison

AChE/BChE/MAO-B-IN-1 is explicitly documented to cross the blood-brain barrier (BBB), an essential property for CNS-targeted AD research . While multiple triple inhibitors share this property as a class characteristic, BBB penetrability is not universal. For example, Dual AChE-MAO B-IN-1 (compound 15) is also reported as CNS-permeant (hAChE IC50 = 550 nM, hMAO-B IC50 = 8.2 nM), but it lacks hBChE inhibitory activity, representing a different functional profile . AChE/BChE/MAO-B-IN-5 similarly demonstrates BBB permeability with a distinct selectivity fingerprint . The documented BBB penetration of AChE/BChE/MAO-B-IN-1 supports its suitability for in vivo CNS studies, distinguishing it from non-BBB-permeable ChE/MAO-B inhibitors.

Blood-brain barrier CNS penetration Pharmacokinetics

Aβ1–42 Neuroprotection Without Cytotoxicity

AChE/BChE/MAO-B-IN-1 demonstrates protection against amyloid β1–42 (Aβ1–42)-induced neuronal cell death without exhibiting significant cytotoxicity, as established in the original 2020 publication [1]. This functional property is not uniformly shared across all triple inhibitors. AChE/BChE/MAO-B-IN-4 (an indan-1-one derivative with IC50 values of 0.0458 μM hAChE, 0.075 μM hBChE, and 0.0393 μM hMAO-B) also exhibits antioxidant activity and prevents β-amyloid plaque aggregation , but its target coverage and potency differ. The combination of Aβ1–42 neuroprotection with documented lack of cytotoxicity in AChE/BChE/MAO-B-IN-1 provides a functional safety margin relevant for cellular and in vivo AD models.

Neuroprotection Amyloid-beta Cytotoxicity

Carbamate vs. Indanone Scaffold Class

AChE/BChE/MAO-B-IN-1 belongs to the N-alkylpiperidine carbamate chemical class, specifically (1-benzylpiperidin-4-yl)methyl phenylcarbamate (C20H24N2O2, MW 324.42) . This scaffold distinguishes it from AChE/BChE/MAO-B-IN-3 and AChE/BChE/MAO-B-IN-4, which are both indan-1-one derivatives . The carbamate moiety in AChE/BChE/MAO-B-IN-1 enables pseudo-irreversible inhibition via carbamylation of the cholinesterase active site serine residue, whereas indanone-based inhibitors operate through different binding mechanisms. This structural distinction may influence off-target profiles, metabolic stability, and synthetic accessibility, all of which bear directly on procurement decisions for medicinal chemistry optimization programs.

Chemical scaffold Structure-activity relationship Carbamate inhibitors

AChE/BChE/MAO-B-IN-1 Research Applications


BChE-Biased Triple Modulation in AD Models

Use AChE/BChE/MAO-B-IN-1 in in vitro and in vivo AD models where selective BChE inhibition is prioritized alongside moderate AChE and MAO-B modulation. The compound's 13-fold BChE preference over AChE (IC50 ratio 0.077) mirrors the BChE upregulation observed in advanced AD pathology, making it particularly relevant for studies investigating disease progression where BChE assumes a greater role in acetylcholine hydrolysis [1]. This scenario is less suited for AChE/BChE/MAO-B-IN-5 (26-fold AChE-biased) or AChE/BChE/MAO-B-IN-2 (balanced potency).

Aβ1–42 Neurotoxicity with Triple Enzyme Inhibition

Employ AChE/BChE/MAO-B-IN-1 in cellular models of Aβ1–42-induced neurotoxicity where the goal is to evaluate protective effects mediated by simultaneous AChE, BChE, and MAO-B inhibition [1]. The compound's documented ability to prevent Aβ1–42-induced neuronal death without intrinsic cytotoxicity makes it a suitable tool compound for dissecting the contribution of multi-target cholinesterase and MAO-B inhibition to neuroprotection, distinct from compounds lacking all three target activities (e.g., dual inhibitors) [1].

BBB-Penetrant Multi-Target Probe SAR

Utilize AChE/BChE/MAO-B-IN-1 as a reference compound in structure-activity relationship (SAR) studies aimed at optimizing N-alkylpiperidine carbamates for CNS penetration and multi-target enzyme inhibition [1]. Its well-characterized BBB permeability, combined with a reversible, non-time-dependent inhibition mechanism, provides a benchmark for evaluating novel analogs within the same chemical series [1]. This contrasts with indanone-based triple inhibitors (e.g., AChE/BChE/MAO-B-IN-3 and IN-4), which occupy distinct chemical space.

MTDL Selectivity Fingerprint Comparison

Deploy AChE/BChE/MAO-B-IN-1 in head-to-head comparative studies against other triple inhibitors (e.g., IN-2, IN-5) to systematically evaluate how distinct enzyme selectivity ratios affect downstream pharmacodynamic outcomes in AD-relevant assays [1]. The compound's unique BChE-biased profile (13-fold preference) fills a specific niche in the selectivity spectrum—contrasting with the balanced profile of IN-2 and the AChE-biased profile of IN-5—enabling rigorous interrogation of the functional consequences of target selectivity bias .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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